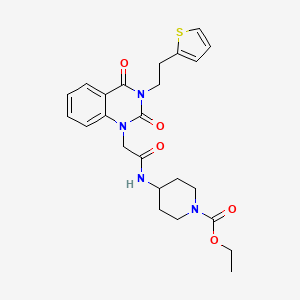![molecular formula C17H16N4O2S B2720871 N-(4-methylbenzyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetamide CAS No. 899738-73-9](/img/structure/B2720871.png)
N-(4-methylbenzyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylbenzyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of oxadiazole derivatives, which have been found to exhibit a variety of biological activities.
Wirkmechanismus
The mechanism of action of N-(4-methylbenzyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetamide is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting various enzymes and signaling pathways involved in cell growth, proliferation, and survival. It has also been suggested that the compound may induce apoptosis by activating the caspase cascade.
Biochemical and Physiological Effects
N-(4-methylbenzyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetamide has been found to have several biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells and induces apoptosis. It has also been found to have antibacterial and antifungal activity. In animal studies, the compound has been found to have anti-inflammatory properties and has been shown to reduce inflammation in various models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-methylbenzyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetamide is its potential as a therapeutic agent for various diseases. The compound has been found to exhibit a variety of biological activities, making it a promising candidate for the development of new drugs. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of the compound.
Zukünftige Richtungen
There are several future directions for the research on N-(4-methylbenzyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetamide. One direction is to further investigate the mechanism of action of the compound and identify its molecular targets. This could lead to the development of more specific and effective drugs based on the compound. Another direction is to test the compound in vivo in animal models of various diseases to determine its efficacy and potential side effects. Additionally, further studies are needed to optimize the synthesis method of the compound to obtain higher yields and purity.
Synthesemethoden
The synthesis of N-(4-methylbenzyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetamide involves the reaction of 5-pyridin-3-yl-1,3,4-oxadiazol-2-thiol with 4-methylbenzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain the final compound. The synthesis method has been optimized to obtain high yields and purity of the product.
Wissenschaftliche Forschungsanwendungen
N-(4-methylbenzyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetamide has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit a variety of biological activities such as antitumor, antimicrobial, and anti-inflammatory properties. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis. It has also been found to have antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents. Additionally, the compound has been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-12-4-6-13(7-5-12)9-19-15(22)11-24-17-21-20-16(23-17)14-3-2-8-18-10-14/h2-8,10H,9,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXNCQFFXOHEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Methylphenyl)methyl]-2-{[5-(pyridin-3-YL)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2720789.png)
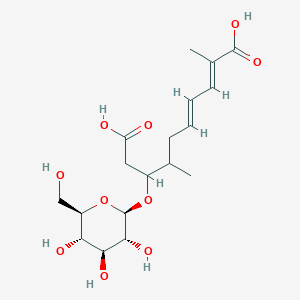
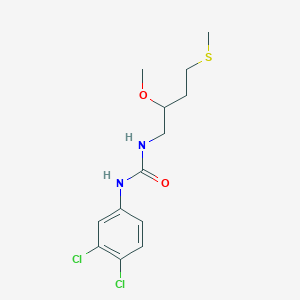
![2-methyl-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B2720793.png)
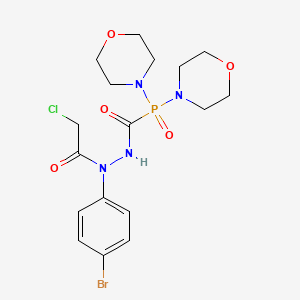
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2720798.png)

![1-methyl-5-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}-1H-pyrazole-4-carbonitrile](/img/structure/B2720800.png)

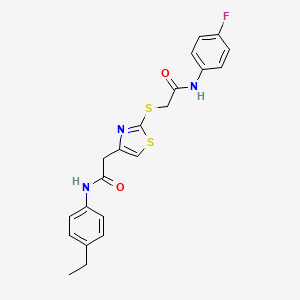
![(2E)-2-[(5-bromo-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile](/img/structure/B2720804.png)
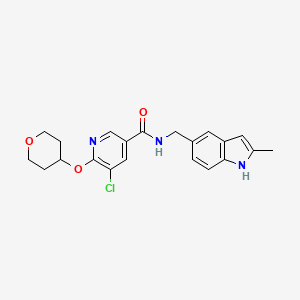
![1-[(4-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2720809.png)
